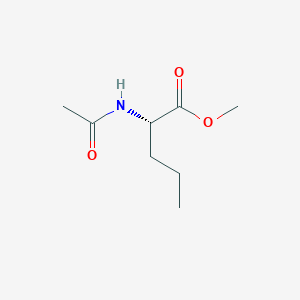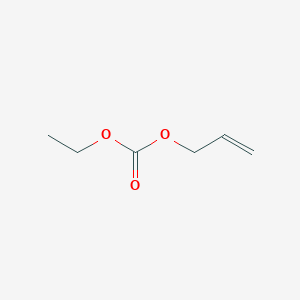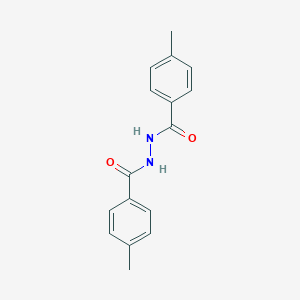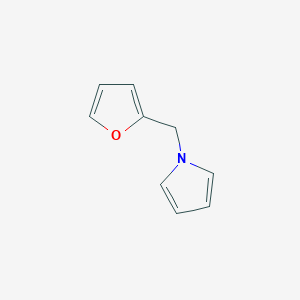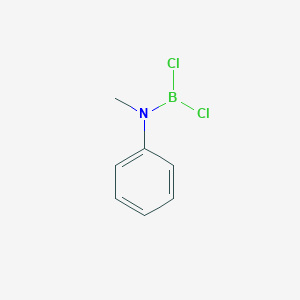
Boranamine, 1,1-dichloro-N-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boranamine, 1,1-dichloro-N-methyl-N-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a boron-containing compound that has been synthesized using different methods. Boranamine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of boranamine is not fully understood. However, it has been proposed that boranamine induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Boranamine has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Boranamine has been shown to exhibit a number of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including proteases and kinases. Boranamine has also been shown to induce oxidative stress and DNA damage in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Boranamine has several advantages for lab experiments. It is a potent anticancer agent that exhibits high selectivity towards cancer cells. Boranamine is also relatively stable and can be easily synthesized using different methods. However, boranamine has some limitations for lab experiments. It is highly reactive and can react with other compounds in the lab, leading to the formation of unwanted products.
Orientations Futures
Boranamine has several potential future directions for scientific research. One of the most promising directions is the development of boranamine-based anticancer drugs. Boranamine can also be used as a tool compound for the study of apoptosis and the NF-κB pathway. In addition, boranamine can be used as a boron-containing reagent in organic synthesis.
Conclusion:
Boranamine, 1,1-dichloro-N-methyl-N-phenyl-, is a boron-containing compound that has gained significant attention in scientific research due to its potential applications in various fields. Boranamine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer research and organic synthesis. Further research is needed to fully understand the potential of boranamine in these areas.
Méthodes De Synthèse
Boranamine can be synthesized using different methods. One of the most common methods involves the reaction of boron trichloride with N-methyl-N-phenylamine in the presence of a reducing agent. Another method involves the reaction of boron trichloride with aniline in the presence of a reducing agent. The resulting product is then treated with methyl iodide to obtain boranamine.
Applications De Recherche Scientifique
Boranamine has been extensively studied for its potential applications in various fields. One of the most promising applications of boranamine is in the field of cancer research. Boranamine has been shown to exhibit potent anticancer activity against different types of cancer cells. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Propriétés
Numéro CAS |
1125-73-1 |
|---|---|
Nom du produit |
Boranamine, 1,1-dichloro-N-methyl-N-phenyl- |
Formule moléculaire |
C7H8BCl2N |
Poids moléculaire |
187.86 g/mol |
Nom IUPAC |
N-dichloroboranyl-N-methylaniline |
InChI |
InChI=1S/C7H8BCl2N/c1-11(8(9)10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
HRRUSOCHDSAASP-UHFFFAOYSA-N |
SMILES |
B(N(C)C1=CC=CC=C1)(Cl)Cl |
SMILES canonique |
B(N(C)C1=CC=CC=C1)(Cl)Cl |
Synonymes |
Dichloro(N-methyl-N-phenylamino)borane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



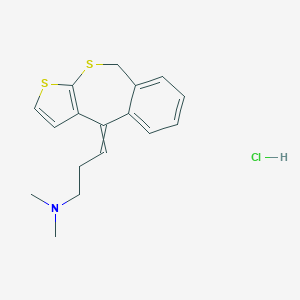
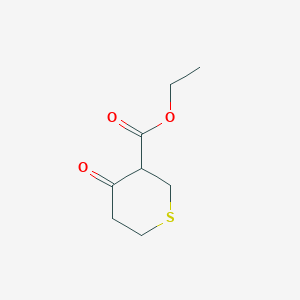
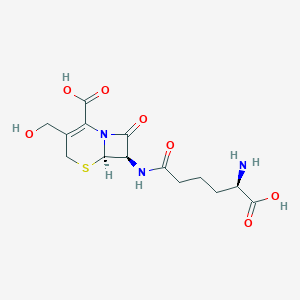
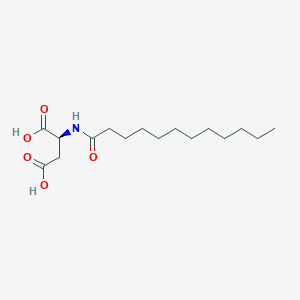
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
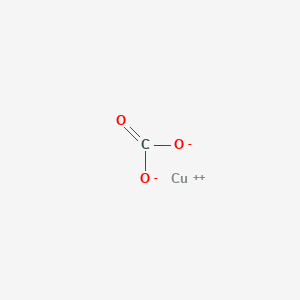
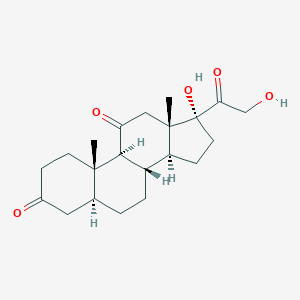
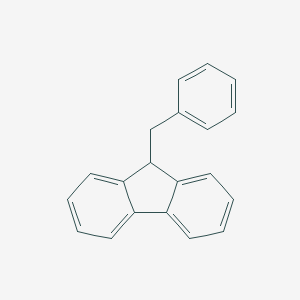
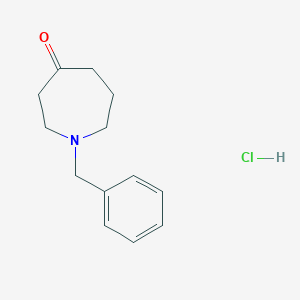
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
